N-(3-Fluoro-2-methoxyphenyl)-N-methylprop-2-enamide
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Overview
Description
N-(3-Fluoro-2-methoxyphenyl)-N-methylprop-2-enamide is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-2-methoxyphenyl)-N-methylprop-2-enamide typically involves the reaction of 3-fluoro-2-methoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
- Dissolve 3-fluoro-2-methoxyaniline in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add acryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-2-methoxyphenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-Fluoro-2-methoxyphenyl)-N-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Fluoro-2-methoxyphenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The prop-2-enamide moiety can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Difluoro-2-methoxyphenyl)acetamide
- N-(3-Fluoro-2-methoxyphenyl)-4-methylbenzenemethanamine
- N-[(3-fluoro-2-methoxyphenyl)methyl]cyclopropanamine
Uniqueness
N-(3-Fluoro-2-methoxyphenyl)-N-methylprop-2-enamide is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The prop-2-enamide moiety also adds to its distinctiveness by providing a site for potential covalent interactions with biological targets.
Properties
IUPAC Name |
N-(3-fluoro-2-methoxyphenyl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-4-10(14)13(2)9-7-5-6-8(12)11(9)15-3/h4-7H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRPMOMWUYJFHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=CC=C1)F)OC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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